molecular formula C10H10N2O2 B1341845 2-(4-amino-1H-indol-1-yl)acetic acid CAS No. 1245568-73-3

2-(4-amino-1H-indol-1-yl)acetic acid

Cat. No. B1341845
M. Wt: 190.2 g/mol
InChI Key: FBUKGBFOOAVIJN-UHFFFAOYSA-N
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Description

2-(4-amino-1H-indol-1-yl)acetic acid is a compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of biological activities and are of significant interest in medicinal chemistry. Although the provided papers do not directly discuss 2-(4-amino-1H-indol-1-yl)acetic acid, they do provide insights into the synthesis and properties of related indole compounds, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. The paper titled "Synthesis of N-Substituted Derivatives of (5-Amino-2-methyl-1H-indol-3-yl)acetic Acid" describes a method for obtaining indole compounds with an amino group on the benzene ring. This method involves the indolization of ethyl levulinate p-acetaminophenylhydrazone, which could potentially be adapted for the synthesis of 2-(4-amino-1H-indol-1-yl)acetic acid by modifying the starting materials and reaction conditions to target the desired substitution pattern on the indole ring .

Molecular Structure Analysis

The molecular structure of indole derivatives is crucial for their biological activity. While the specific structure of 2-(4-amino-1H-indol-1-yl)acetic acid is not provided in the papers, the structure of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was determined by X-ray crystallography . This technique could similarly be employed to determine the precise molecular structure of 2-(4-amino-1H-indol-1-yl)acetic acid, which would be essential for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be complex due to the reactivity of the indole ring and the presence of functional groups. The papers do not provide specific reactions for 2-(4-amino-1H-indol-1-yl)acetic acid, but the synthesis of related compounds suggests that reactions such as indolization, substitution, and imine formation could be relevant . These reactions are important for the modification of indole compounds to enhance their properties or to create derivatives with specific functions.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 2-(4-amino-1H-indol-1-yl)acetic acid are influenced by their molecular structure. The presence of amino and acetic acid groups suggests that the compound would exhibit both basic and acidic properties, respectively. It would likely be soluble in polar solvents and could form salts with acids or bases. The exact properties would need to be determined experimentally, as they are not discussed in the provided papers.

Scientific Research Applications

Bacterial Catabolism of Indole Derivatives

Indole-3-acetic acid (IAA), chemically related to 2-(4-amino-1H-indol-1-yl)acetic acid, plays a crucial role in plant growth as a hormone. Research has illuminated the existence of bacteria that can catabolize IAA, pointing to a significant interaction between microbial life and plant hormones. Two gene clusters, iac and iaa, have been identified in bacteria for the aerobic and anaerobic degradation of IAA, respectively. This degradation not only allows bacteria to utilize IAA as a carbon, nitrogen, and energy source but also suggests a mechanism by which bacteria could interfere with plant growth processes, potentially influencing plant health and development in both natural and agricultural settings (Laird, Flores, & Leveau, 2020).

Indole Synthesis in Organic Chemistry

The synthesis of indole compounds, including derivatives of 2-(4-amino-1H-indol-1-yl)acetic acid, has long been a subject of interest in organic chemistry due to their prevalence in natural products and pharmaceuticals. A comprehensive review of methods for indole synthesis classifies these approaches into nine types, emphasizing the vast array of strategies available for constructing the indole nucleus. This diversity in synthetic routes underpins the importance of indole compounds across a range of biological and pharmacological applications (Taber & Tirunahari, 2011).

Auxin and Plant Growth

Auxin, particularly indole-3-acetic acid (IAA), is a key regulator of plant growth and development. Studies have investigated the effects of auxins like IAA on various plants, revealing insights into how these hormones influence growth processes. For example, research on the green algae Ulothrix showed that external application of indole-acetic acid can significantly impact algae growth, suggesting an ancient and fundamental role of auxin in the growth regulation of both aquatic and terrestrial plants (Conrad, Saltman, & Eppley, 1959).

Biomedical Implications of Indole Derivatives

The exploration of indole derivatives in biomedical research has unveiled their potential in addressing various health issues. For instance, the study of the amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid), a spin label incorporated into peptides, has contributed to our understanding of peptide structure, dynamics, and interactions with membranes. This research has broad implications for developing new therapeutic agents and understanding biological processes at the molecular level (Schreier et al., 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives have been extensively explored for their potential as anti-tubercular agents or drugs . They have a vast array of biologically active compounds with broad therapeutic potential . Therefore, there is immense potential to explore these compounds for newer therapeutic possibilities .

properties

IUPAC Name

2-(4-aminoindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6,11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUKGBFOOAVIJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN(C2=C1)CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501303991
Record name 4-Amino-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1H-indol-1-yl)acetic acid

CAS RN

1245568-73-3
Record name 4-Amino-1H-indole-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245568-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1H-indole-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501303991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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